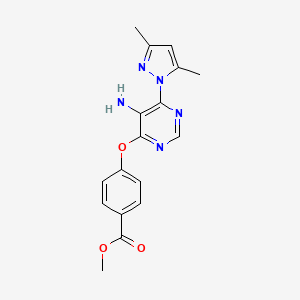
4-Benzylmorpholine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylmorpholine-3-carbaldehyde is an organic compound with the molecular formula C12H15NO2. It is a derivative of morpholine, a heterocyclic amine, and features a benzyl group attached to the nitrogen atom and an aldehyde group at the third position of the morpholine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylmorpholine-3-carbaldehyde typically involves the reaction of morpholine with benzyl chloride to form 4-benzylmorpholine, followed by oxidation to introduce the aldehyde group at the third position. Common oxidizing agents used in this process include pyridinium chlorochromate (PCC) and manganese dioxide (MnO2) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzylmorpholine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, PCC, MnO2
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed:
Oxidation: 4-Benzylmorpholine-3-carboxylic acid
Reduction: 4-Benzylmorpholine-3-methanol
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzylmorpholine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-Benzylmorpholine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Benzylmorpholine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Morpholine-3-carbaldehyde: Lacks the benzyl group, which may reduce its hydrophobic interactions.
Indole-3-carbaldehyde: Shares the aldehyde functionality but has a different heterocyclic core, leading to distinct chemical properties and applications
Uniqueness: 4-Benzylmorpholine-3-carbaldehyde is unique due to the presence of both the benzyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-benzylmorpholine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 |
InChI-Schlüssel |
IQAQDCSPZPRHMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1CC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)





![tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)
![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)

![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B13027297.png)
